Product packaging for Oxyfedrine(Cat. No.:CAS No. 15687-41-9)

Oxyfedrine

Cat. No.: B031961
CAS No.: 15687-41-9
M. Wt: 313.4 g/mol
InChI Key: GDYUVHBMFVMBAF-LIRRHRJNSA-N
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Description

Oxyfedrine (CAS 15351-05-8) is a complex pharmacological agent of significant interest in cardiovascular and metabolic research. It functions primarily as a beta-adrenergic receptor agonist, promoting coronary vasodilation to increase blood flow and oxygen delivery to cardiac tissue. A distinctive feature of this compound is its additional role as a partial inhibitor of mitochondrial 3-ketoacyl-CoA thiolase, an enzyme critical in the final step of fatty acid beta-oxidation. This dual mechanism of action—enhancing oxygen supply while simultaneously modulating myocardial energy substrate utilization from fatty acids to glucose—makes it a valuable compound for investigating myocardial ischemia, metabolic adaptation in stressed cardiomyocytes, and cardiac energy efficiency. Researchers utilize this compound to study its potential cardioprotective effects, its impact on hemodynamics, and the intricate balance of energy metabolism in the heart under various experimental conditions. This product is intended for research applications in laboratory settings only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO3 B031961 Oxyfedrine CAS No. 15687-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2/h3-10,13-14,19-20,22H,11-12H2,1-2H3/t14-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYUVHBMFVMBAF-LIRRHRJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023408
Record name Oxyfedrine
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URL https://comptox.epa.gov/dashboard/DTXSID0023408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15687-41-9, 21071-51-2
Record name (-)-Oxyfedrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15687-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxyfedrine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propiophenone, 3-((beta-hydroxy-alpha-methylphenethyl)amino)-3'-methoxy-, stereoisomer
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxyfedrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13398
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxyfedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXYFEDRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWL616XF1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Pharmacology of Oxyfedrine

Molecular Target Interactions and Receptor Binding Profiles

Oxyfedrine exerts its effects by binding to and activating adrenergic receptors, with a notable selectivity profile.

This compound functions as a partial agonist at beta-adrenergic receptors. It demonstrates a primary stimulatory effect on beta-1 (β1) adrenergic receptors, which are abundantly found in cardiac tissue. mims.com While particularly active on β1 receptors, this compound appears to be non-selective for both β1 and β2 adrenergic receptor subtypes. citeab.commims.com Activation of β1 receptors by this compound leads to positive inotropic effects (increased myocardial contractility) and positive chronotropic effects (increased heart rate). mims.commims.comfishersci.ptmims.com Furthermore, its interaction with β2 adrenergic receptors can induce relaxation of smooth muscle cells in various blood vessels, including coronary arteries, contributing to its vasodilatory properties. mims.commims.com

Table 1: this compound's Interaction with Beta-Adrenergic Receptors

Receptor SubtypePrimary EffectLocationFunctional Outcome
β1Partial AgonismHeartIncreased myocardial contractility, increased heart rate mims.commims.comfishersci.ptmims.com
β2Partial AgonismBlood VesselsVasodilation, smooth muscle relaxation mims.commims.com

While this compound primarily targets beta-adrenergic receptors, showing selectivity over alpha-adrenergic receptors, its interaction profile changes at higher concentrations. citeab.commims.com At elevated concentrations, this compound has been reported to interact with alpha-adrenergic receptors, acting as either a partial agonist or an antagonist. citeab.commims.com

Beta-Adrenergic Receptor Selectivity and Activation (β1 and β2)

Intracellular Signaling Cascades

The binding of this compound to adrenergic receptors initiates a cascade of intracellular events that mediate its physiological effects.

The stimulation of beta-adrenergic receptors by this compound leads to a notable increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) within cardiac cells. mims.com This elevation in cAMP is a direct consequence of beta-adrenergic receptor activation, which typically couples to Gs proteins, thereby stimulating adenylyl cyclase, the enzyme responsible for cAMP synthesis. mims.com

The increased levels of cAMP subsequently enhance the activity of protein kinase A (PKA), a key downstream effector of the cAMP pathway. mims.commims.com PKA, once activated, phosphorylates a variety of target proteins that are integral to cardiac contraction and other cellular processes. mims.comnih.gov This PKA-mediated phosphorylation is fundamental to the observed positive inotropic and lusitropic (enhanced relaxation) effects of this compound on the myocardium. nih.gov

Table 2: Intracellular Signaling Pathway Modulation by this compound

Signaling MoleculeMechanism of ModulationDownstream Effect
Cyclic AMP (cAMP)Increased production via beta-adrenergic receptor activation mims.commims.comActivates Protein Kinase A (PKA) mims.commims.com
Protein Kinase A (PKA)Activated by elevated cAMP mims.commims.comPhosphorylates target proteins involved in cardiac contraction and excitation-contraction coupling mims.comnih.gov

A crucial downstream effect of the PKA activation cascade is the modulation of intracellular calcium dynamics within myocardial cells. The PKA pathway leads to an increased influx of calcium ions into cardiomyocytes during the action potential. mims.com This augmented intracellular calcium concentration is vital for muscle contraction, contributing to stronger and more forceful myocardial contractions. mims.com In cardiomyocytes, calcium enters the cell primarily through L-type calcium channels, which then triggers a larger release of calcium from the sarcoplasmic reticulum (SR) in a process known as calcium-induced calcium release. guidetopharmacology.org The released calcium subsequently binds to sarcomeres, initiating the contractile process. guidetopharmacology.org PKA's phosphorylation of various substrate proteins within cardiac myocytes plays a direct role in regulating these intricate calcium dynamics and, consequently, cardiac contractility. nih.gov

Metabolite Contribution to Pharmacological Action

Role of Norephedrine (B3415761) as an Active Metabolite

Norephedrine is recognized as a major active metabolite of this compound. guidetopharmacology.orgciteab.commims.com Its pharmacological significance stems from its classification as a norepinephrine (B1679862) releasing agent. guidetopharmacology.orgciteab.commims.com This means that norephedrine exerts its effects by facilitating the release of endogenous norepinephrine from adrenergic nerve terminals. citeab.com Research findings indicate that the positive inotropic effects observed with norephedrine, a breakdown product of this compound, are directly attributable to the release of endogenous catecholamines. This mechanism of action contributes to the sympathomimetic properties associated with this compound's therapeutic effects.

The contribution of norephedrine to this compound's pharmacological action can be summarized as follows:

MetabolitePrimary RoleMechanism of ActionContribution to this compound's Effects
NorephedrineNorepinephrine releasing agentFacilitates release of endogenous norepinephrine from adrenergic nerve terminals. guidetopharmacology.orgciteab.commims.comContributes to sympathomimetic effects, including positive inotropic actions via catecholamine release. guidetopharmacology.orgciteab.com

Indirect Sympathomimetic Activity of Metabolites

The formation of norephedrine, a potent norepinephrine releasing agent, imparts an indirect sympathomimetic component to this compound's pharmacological action. guidetopharmacology.orgmims.com Indirect sympathomimetic agents function by increasing the availability of endogenous neurotransmitters, such as norepinephrine, primarily by enhancing their release from presynaptic stores. These agents, including norephedrine, act as substrates for the norepinephrine (NE) transporter. Their transport across the neuronal membrane and subsequent release into the axoplasm make the carrier available at the inner surface of the membrane for the outward transport of noradrenaline, thereby increasing its concentration in the synaptic cleft and subsequently activating adrenergic receptors.

Pharmacokinetic Research of Oxyfedrine

Absorption Kinetics and Bioavailability Assessment

Oxyfedrine exhibits significant oral absorption. Studies have determined its oral bioavailability to be approximately 85% wikidoc.orgwikipedia.orgnih.gov. This indicates that a large proportion of the orally administered dose reaches systemic circulation.

Further research into the comparative bioavailability of this compound hydrochloride tablets versus equimolar aqueous solutions in healthy male subjects revealed detailed insights into its absorption kinetics, primarily through its main metabolite, norephedrine (B3415761). Relevant concentrations of the parent drug, this compound, were only detectable in the high dosage group during these investigations . The relative bioavailability of the tablet formulation, based on the area under the curve (AUC) and maximum plasma concentration (Cmax) of norephedrine hydrochloride, showed varying percentages depending on the dose. For a 16 mg dose, the AUC was 85.37% (with a 90% confidence interval of 69.29-105.17%), and the Cmax was 78.79% (with a 90% confidence interval of 59.19-104.90%) . At a higher dose of 96 mg, the AUC was 107.85% (90% confidence interval: 90.06-129.15%), and the Cmax was 74.74% (90% confidence interval: 62.48-89.42%) . Notably, there was no evidence of dose-linearity observed for the AUC and Cmax of norephedrine between the 16 mg and 96 mg doses .

Table 1: Oral Bioavailability Parameters of this compound (based on Norephedrine metabolite)

Parameter (90% Confidence Interval)16 mg DL-Oxyfedrine HCl Tablet96 mg DL-Oxyfedrine HCl Tablet
Relative Bioavailability (AUC)85.37% (69.29-105.17%)107.85% (90.06-129.15%)
Relative Bioavailability (Cmax)78.79% (59.19-104.90%)74.74% (62.48-89.42%)

Distribution Characteristics and Plasma Protein Binding Affinity

This compound exhibits a high affinity for plasma proteins, with plasma protein binding reported to be almost 100% wikidoc.orgwikipedia.orgnih.gov. The extent of drug distribution into tissues is significantly influenced by plasma protein and tissue binding metabolomicsworkbench.org. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.

Drugs that are extensively bound to plasma proteins typically have a low apparent volume of distribution and may exhibit longer plasma half-lives and lower clearance rates by both hepatic and renal routes. While a specific volume of distribution for this compound is not detailed in the provided search results, its near-complete plasma protein binding suggests that a substantial portion of the drug remains in the bloodstream, with a comparatively smaller free fraction available for distribution into tissues.

Table 2: Distribution Characteristics of this compound

CharacteristicFindingSource
Plasma Protein BindingAlmost 100% wikidoc.orgwikipedia.orgnih.gov

Metabolic Pathways and Metabolite Profiling (e.g., Norephedrine Formation)

Metabolism is a critical process for drug elimination, primarily occurring in the liver, and often involves two phases: Phase I reactions (e.g., oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). This compound undergoes metabolic transformation, with norephedrine identified as a major active metabolite wikidoc.orgwikipedia.orgnih.gov. Norephedrine, also known as phenylpropanolamine, can act as a norepinephrine (B1679862) releasing agent, contributing to this compound's sympathomimetic effects wikidoc.orgnih.gov.

Research indicates that a significant portion of this compound is metabolized into norephedrine, with approximately 75% to 100% of the administered dose being excreted as this metabolite wikidoc.org. Following oral administration, norephedrine has been detected in urine, confirming its formation and subsequent excretion. Chemically, this compound is known to undergo various reactions, including oxidation, reduction, and substitution reactions, which are typical metabolic transformations for organic compounds wikipedia.org.

Table 3: Key Metabolite of this compound

MetaboliteActivity/RoleExcretion Percentage (as metabolite)Source
NorephedrineMajor active metabolite, norepinephrine releasing agent75-100% of this compound excreted as norephedrine wikidoc.orgwikipedia.orgnih.gov

Elimination and Excretion Mechanisms

The elimination of this compound from the body occurs through various mechanisms, with a defined half-life and primary excretion route. The elimination half-life of this compound has been reported to be 4.2 hours wikidoc.orgwikipedia.orgnih.gov.

Table 4: Elimination and Excretion Parameters of this compound

ParameterValueSource
Elimination Half-life4.2 hours wikidoc.orgwikipedia.orgnih.gov
Excretion RouteUrine wikidoc.orgwikipedia.orgnih.gov
Excretion (% Active Metabolites)90% in urine wikidoc.orgwikipedia.orgnih.gov

Advanced Research into Therapeutic Applications of Oxyfedrine

Emerging Non-Cardiovascular Research Domains

Identification of Predictive Biomarkers for Combination Therapies (e.g., Cyclooxygenase-2 Expression)

Ocular Hypertension and Glaucoma Research

Research indicates that oxyfedrine possesses an unexpected effect of lowering intraocular pressure (IOP), making it a potential agent for the treatment of ocular hypertension and glaucoma. americanelements.com Studies have highlighted its efficacy in this regard, noting its excellent IOP-lowering capabilities and low eye irritation. americanelements.com The compound has been identified as a useful component in intraocular pressure-lowering agents for these conditions. americanelements.com

Mechanisms of Intraocular Pressure Reduction

While the precise mechanisms by which this compound reduces intraocular pressure are still under elucidation, its known pharmacological profile as a β-adrenergic receptor partial agonist suggests potential pathways. wikipedia.orgcenmed.com Generally, IOP-lowering drugs operate through two primary mechanisms: suppressing the production of aqueous humor or enhancing its outflow. researchgate.netnih.govwikidata.orgfishersci.no Aqueous humor outflow occurs via two main routes: the conventional pathway involving the trabecular meshwork and Schlemm's canal, and the unconventional uveoscleral pathway. nih.gov Beta-adrenergic agonists, a class to which this compound belongs, are known to reduce IOP by a dual mechanism that includes both decreasing aqueous humor production and increasing uveoscleral outflow. nih.gov Further research is ongoing to fully characterize the specific molecular and cellular interactions responsible for this compound's IOP-lowering effects.

Antimicrobial Research Investigations

This compound hydrochloride has demonstrated notable antimicrobial properties, leading to extensive research into its potential as a non-antibiotic antimicrobial agent. fishersci.finih.govuni.lufishersci.casenescence.info Its antimicrobial activity has been evaluated against a broad spectrum of bacteria, encompassing both Gram-positive and Gram-negative strains. fishersci.fifishersci.co.uk

Synergistic Effects with Established Antibiotics (e.g., against Methicillin-Resistant Staphylococcus aureus)

In vitro studies have revealed that this compound exhibits pronounced antimicrobial activity, with minimum inhibitory concentrations (MICs) typically ranging from 50 to 200 µg/ml for most bacterial strains tested. fishersci.fi More significantly, research has demonstrated synergistic effects when this compound is combined with established antibiotics. A study investigating the combination of this compound and tetracycline (B611298) against common bacterial strains observed a distinct and statistically significant synergism. fishersci.ca The fractional inhibitory concentration (FIC) index for this combination was determined to be 0.37, confirming a synergistic interaction. fishersci.ca This suggests that this compound could potentially enhance the efficacy of conventional antibiotics, offering new avenues for combating bacterial infections, including those caused by resistant strains like Staphylococcus aureus. fishersci.cafishersci.ca

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Synergistic Effect with Tetracycline

Compound(s)MIC Range (µg/ml)FIC Index (this compound + Tetracycline)Observed Effect
This compound (alone)50-200 (most strains) fishersci.fiN/AAntimicrobial
This compound + TetracyclineN/A0.37 fishersci.caSynergistic
Elucidation of Non-Antibiotic Antimicrobial Mechanisms

The mechanisms underlying the antimicrobial activity of non-antibiotic compounds like this compound are a subject of ongoing investigation. While not fully elucidated for this compound specifically, general proposed mechanisms for non-antibiotics include interfering with bacterial cell wall synthesis, disrupting cell membranes, or inhibiting cell division. Some non-antibiotics have been shown to act as "helper compounds" by enhancing the activity of conventional antibiotics or by reversing antibiotic resistance, potentially through mechanisms such as modulating efflux pumps. Further detailed investigations are required to precisely define the molecular and cellular pathways through which this compound exerts its direct antimicrobial effects and its synergistic actions with other antibiotics.

Research Methodologies and Analytical Approaches for Oxyfedrine Studies

In Vivo Animal Models

Stress-Induced Cardiovascular Models for Hemodynamic Studies

Research into oxyfedrine's effects frequently employs stress-induced cardiovascular models to evaluate its impact on hemodynamic parameters. This compound has been shown to improve myocardial metabolism, enabling it to sustain stress induced by hypoxia. It also influences the tonicity of coronary vessels jchps.com.

In clinical settings, stress testing, encompassing both physiological (e.g., exercise) and pharmacological methods (e.g., dobutamine (B195870) infusion), is routinely used to assess hemodynamic changes in cardiovascular conditions such as heart failure. These tests quantify alterations in parameters like heart rate (HR), stroke volume (SV), and cardiac output (CO) under stressed conditions frontiersin.orgfrontiersin.org. While specific detailed findings for this compound in animal stress models were not extensively detailed in the provided search results beyond its general effects on myocardial metabolism and coronary vessels jchps.com, the principles of such models involve inducing stress to observe the drug's modulatory effects on cardiac performance and oxygen balance. For instance, studies have explored myocardial stunning in rats, which can be a model for ischemia-reperfusion injury, where this compound's effects could be investigated mdpi.com. Hemodynamic propulsion research platforms also exist to simulate flow and pressure mechanisms replicating the cardiac cycle under near-real pulsatile conditions, offering a robust environment for cardiovascular research unige.ch.

Human Clinical Research Methodologies

Human clinical research methodologies for this compound studies involve advanced imaging and monitoring techniques to assess its therapeutic efficacy and physiological impact.

Positron Emission Tomography (PET) for Myocardial Blood Flow Quantification

Positron Emission Tomography (PET) with tracers like 15-oxygen water has been utilized to quantify regional myocardial blood flow (MBF) in patients administered this compound. A study involving six patients with chronic stable angina and documented coronary artery disease assessed the effects of intravenous this compound on MBF. Myocardial blood flow was measured at baseline and 10 minutes after a single bolus administration of this compound (0.11-0.13 mg/kg) nih.gov.

The findings indicated a significant increase in MBF in both regions supplied by stenotic vessels and areas supplied by angiographically normal coronary vessels. Specifically, MBF increased by 25% in areas with significant coronary stenosis (from 0.90 ± 0.15 to 1.20 ± 0.31 ml/g/min; p = 0.002) and by 22% in areas with non-stenotic vessels (from 1.08 ± 0.19 to 1.38 ± 0.49 ml/g/min; p < 0.05). Notably, heart rate and systolic blood pressure remained largely unchanged after this compound administration compared to baseline nih.gov.

The ability to quantify MBF at rest and during stress using cardiac PET is a crucial capability, allowing for the calculation of myocardial blood flow reserve (MBFR), which is the stress/rest MBF ratio. This quantification enhances the diagnostic and prognostic information beyond traditional myocardial perfusion imaging (MPI) asnc.orgyoutube.comnih.govijcscardiol.org.

Table 1: Effects of Intravenous this compound on Regional Myocardial Blood Flow (MBF) in Patients with Coronary Artery Disease nih.gov

Myocardial RegionBaseline MBF (ml/g/min)MBF After this compound (ml/g/min)Percentage Increase (%)p-value
Supplied by Stenotic Vessels0.90 ± 0.151.20 ± 0.31250.002
Supplied by Non-Stenotic Vessels1.08 ± 0.191.38 ± 0.4922< 0.05

Electrocardiographic and Myocardial Metabolic Parameter Monitoring

Electrocardiographic (ECG) and myocardial metabolic parameter monitoring are vital for assessing this compound's influence on cardiac function. A study involving 17 patients with coronary heart disease investigated the effects of this compound at rest and during atrial pacing. Measurements included coronary venous O2-saturation, myocardial lactate (B86563) extraction, angina threshold, and ST-segment depression nih.gov.

The research demonstrated that this compound exhibited an antianginal effect in 88% of patients. Key findings included a rise in angina threshold (+11%), a reduction in ST-segment depression (-48%), and a significant reduction in lactate production (-63%). The observed increase in coronary venous O2-saturation (+35%) and the electrocardiographic and metabolic reduction of hypoxic reaction suggested an improvement in nutritional coronary flow. This improvement in myocardial oxygen balance was attributed to a reduced energy requirement due to a decrease in heart size and ventricular wall tension, coupled with an increase in myocardial oxygen supply via coronary dilation, even amidst an increased energy requirement from ascending contractility nih.gov.

Myocardial metabolic parameters commonly monitored in cardiovascular research include enzymes such as creatine (B1669601) kinase (CK), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH), which are indicators of myocardial injury mdpi.com. ECG parameters like heart rate, PR interval, QRS complex, and QT interval are also routinely monitored to assess cardiac electrical activity researchgate.net.

Spectrophotometric and Chromatographic Analytical Techniques

Accurate quantification of this compound in various matrices is essential for research and development. Both spectrophotometric and chromatographic techniques have been developed for this purpose.

Development of Analytical Methods for Quantification in Biological Matrices and Research Samples

The quantification of pharmaceutical compounds like this compound in biological matrices (e.g., blood, plasma, urine, tissue samples) and research samples is a critical aspect of pharmacokinetic studies and drug development. Modern analytical techniques offer enhanced sensitivity, accuracy, and efficiency for these measurements researchgate.net.

Chromatography-based techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for quantifying pharmaceutical compounds in complex biological matrices due to their high separation efficiency researchgate.net. Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are at the forefront, offering exceptional specificity and sensitivity, even with low-dose analytes and complex matrices researchgate.netijpsjournal.com. Ultra-Performance Liquid Chromatography (UPLC) further improves efficiency with faster analysis times and enhanced resolution researchgate.netijpsjournal.com. Other techniques used for drug quantification in biological samples include gas chromatography-mass spectrometry (GC-MS), enzyme-linked immunosorbent assay (ELISA), and radioimmunoassay (RIA) japsonline.com. These methods are crucial for determining toxicokinetic profiles, selecting appropriate doses, and evaluating toxicity bioivt.com.

Oxidative Coupling Reaction-Based Spectrophotometry

A simple, sensitive, and accurate visible spectrophotometric method has been developed for the determination of this compound, both in bulk samples and dosage forms, based on an oxidative coupling reaction. This method utilizes the reaction of this compound with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of sodium periodate (B1199274) (NaIO4) jchps.com.

The reaction forms a colored chromogen that exhibits a maximum absorbance (λmax) at 632 nm. The method adheres to Beer's law within a concentration range of 1-6 µg/ml, indicating a linear relationship between absorbance and concentration. The accuracy and precision of this method have been validated through statistical analysis and recovery studies jchps.com. Oxidative coupling reactions are a common principle in spectrophotometric determination of various drugs, where an organic compound reacts with a reagent in the presence of an oxidizing agent to yield a colored product measurable spectrophotometrically sysrevpharm.orgdergipark.org.trchemprob.org.

Synthesis and Structure Activity Relationship Sar Research of Oxyfedrine

Chemical Synthesis Pathways and Methodological Advancements

The primary synthetic route for oxyfedrine involves a well-established organic reaction, with ongoing exploration into alternative methodologies to enhance efficiency and yield.

The predominant method for synthesizing this compound is through a Mannich condensation reaction. This three-component reaction involves the condensation of phenylpropanolamine, formaldehyde, and m-acetanisole (3-acetylanisole) to yield this compound wikipedia.orgevitachem.com. The Mannich reaction is a fundamental aminoalkylation process that forms a β-amino-carbonyl compound, often referred to as a Mannich base, by the addition of an acidic proton adjacent to a carbonyl group wikipedia.orgslideshare.netadichemistry.com.

The general mechanism of the Mannich reaction involves the initial formation of an iminium ion from the amine and formaldehyde. This electrophilic iminium ion then reacts with the enol form of the carbonyl compound (in this case, 3-acetylanisole), leading to the formation of the β-aminoketone structure of this compound wikipedia.orgadichemistry.com. The reaction typically necessitates an acidic catalyst and controlled temperature conditions to optimize the formation of the desired product evitachem.com. Various catalytic conditions have been explored for Mannich reactions, including the use of hydrochloric acid evitachem.com, Lewis acids such as organoantimony(III) halides, and silica-functionalized copper(0) nanoparticles rsc.orgnih.gov. Methodological advancements also include one-pot procedures and the adoption of "green" chemistry approaches, utilizing water as a reaction medium for β-aminoketone synthesis rsc.org.

Beyond Mannich condensation, the inherent β-aminoketone scaffold of this compound suggests the applicability of other general synthetic strategies for this class of compounds. Reductive amination stands out as a valuable alternative for amine synthesis wikipedia.orgmasterorganicchemistry.com. This method transforms a carbonyl group into an amine through an imine intermediate, often conducted under mild, catalytic, and one-pot conditions wikipedia.org. The process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) wikipedia.orgmasterorganicchemistry.com.

Other reported synthetic routes for β-aminoketones, which could potentially be adapted for this compound or its analogs, include various condensation reactions, syntheses from propargylic alcohols, alkylation, carbonylative coupling, and acid hydrolysis of metal complexes rsc.org. The direct reductive hydroamination of carbonyl alkynes is another explored pathway for constructing the β-aminoketone motif rsc.org.

Mannich Condensation Approaches

Stereochemical Considerations in Synthesis

This compound possesses two defined stereocenters, and its IUPAC name, (RS)-3-[(2-Hydroxy-1-methyl-2-phenylethyl)amino]-1-(3-methoxyphenyl)propan-1-one, indicates that it exists as a racemic mixture wikipedia.orgnih.govnih.gov. The presence of these chiral centers highlights the importance of stereochemical control during its synthesis. The specific stereochemistry of this compound is represented in its SMILES notation as CC@@HO)NCCC(=O)c2cccc(c2)OC uni.lunih.gov.

The investigation into the L-form hydrochloride of this compound implies that specific stereoisomers may exhibit distinct biological activities nih.govspringermedicine.com. This necessitates synthetic methodologies capable of achieving stereoselectivity. Asymmetric Mannich reactions, for instance, have been developed using chiral catalysts, such as proline and its derivatives, to produce enantiomerically enriched β-amino acids and chiral amines, which are crucial building blocks for complex molecules like this compound numberanalytics.com. Similarly, asymmetric reductive amination techniques can be employed to synthesize enantiopure chiral amines, although their application to primary amines can be more challenging wikipedia.org. The broader field of chiral 1,2-amino alcohol synthesis, which includes moieties found in this compound, also employs strategies like kinetic resolution of racemic mixtures and asymmetric synthesis to obtain desired enantiomers sci-hub.se.

Development and Characterization of this compound Derivatives and Analogs

Research into this compound derivatives and analogs is driven by the desire to understand and optimize its pharmacological properties, particularly those linked to its core β-aminoketone structure.

This compound hydrochloride has a molecular formula of C19H23NO3.ClH and a molecular weight of 349.85 nih.gov. Its stereochemistry is described as "absolute" with two defined stereocenters nih.gov. The specific mention of the L-form hydrochloride in research suggests that the biological activity of this compound may be stereospecific, meaning that one enantiomer or diastereomer might be more potent or possess a more favorable pharmacological profile than others springermedicine.com. This specificity often prompts detailed investigations into the synthesis and characterization of individual stereoisomers to identify the most active form and to understand the stereochemical requirements for receptor binding and efficacy.

The β-aminoketone moiety serves as a fundamental structural scaffold for numerous pharmacologically active compounds, including this compound rsc.orgnih.govresearchgate.netcolab.wsresearchgate.netresearchgate.net. Structure-Activity Relationship (SAR) studies are instrumental in understanding how modifications to the molecular structure of a compound affect its interaction with biological targets, such as receptors or enzymes google.com.

For the β-aminoketone core, SAR studies involve systematic alterations to the functional groups and spatial arrangement around this central motif. Research in this area focuses on developing new synthetic strategies to prepare β-aminoketones with improved yields, faster reaction rates, and reduced costs nih.gov. The creation of compound libraries based on the β-aminoketone scaffold is a common approach in drug discovery, where building blocks are carefully selected based on existing SAR data of relevant ligands mdpi.com. These studies often aim to establish a clear relationship between the chemical structure and observed biological activities, such as antimicrobial properties colab.ws. The dual presence of carbonyl and amino groups within the β-aminoketone structure makes them versatile building blocks in organic synthesis, allowing for diverse modifications to explore new therapeutic agents researchgate.netacs.org.

Mechanistic Insights into Adverse Effects and Drug Interactions of Oxyfedrine

Pathophysiological Basis of Hemodynamic Adverse Effects

Oxyfedrine's influence on cardiovascular physiology can, in certain circumstances, lead to undesirable hemodynamic outcomes.

This compound functions as a vasodilator by stimulating beta-adrenergic receptors, which subsequently increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. patsnap.compatsnap.comwikipedia.org This rise in cAMP promotes the relaxation of vascular smooth muscle cells, leading to a reduction in peripheral resistance and, consequently, a decrease in blood pressure. patsnap.compatsnap.comwikipedia.org This vasodilatory effect is a primary mechanism by which this compound can induce hypotension. patsnap.compatsnap.com

Mechanisms of Hypotension Induction

Elucidation of Drug-Drug Interaction Mechanisms

The pharmacological profile of this compound necessitates careful consideration of potential drug-drug interactions, particularly with agents affecting the cardiovascular system.

This compound acts as a beta-adrenergic agonist, stimulating beta-receptors to increase myocardial contractility and induce vasodilation. patsnap.compatsnap.comwikipedia.org Conversely, beta-adrenergic receptor blockers (beta-blockers) function by antagonizing these very receptors. patsnap.comgoodrx.com Therefore, co-administration of beta-blockers with this compound can lead to pharmacodynamic antagonism, reducing the effectiveness of this compound in enhancing myocardial contractility and vasodilation. patsnap.com This interaction is particularly relevant given this compound's characteristic as a partial beta-adrenergic agonist, allowing it to compete with full agonists or antagonists at the receptor site, thereby attenuating responses. nih.govjchps.com

This compound itself is a known vasodilator, reducing peripheral resistance and lowering blood pressure. patsnap.compatsnap.comwikipedia.orgapollopharmacy.inontosight.aijchps.commedchemexpress.commedchemexpress.comdrugcentral.orgmims.comvulcanchem.com When co-administered with other vasodilators or antihypertensive medications, an additive effect on blood pressure lowering can occur. This potentiation of hypotensive effects significantly increases the risk of severe hypotension, requiring careful monitoring of the patient's hemodynamic status. patsnap.comgoodrx.com

This compound's influence on cardiac rhythm, primarily through its beta-adrenergic agonist activity leading to increased heart rate and contractility, makes its interaction with cardiac rhythm-modifying agents complex. patsnap.compatsnap.compatsnap.com Co-administration with antiarrhythmic drugs or certain antidepressants can lead to unpredictable interactions, potentially exacerbating existing arrhythmias or inducing new ones. patsnap.com For instance, tricyclic antidepressants like amitriptyline (B1667244) possess various pharmacological actions, including effects on adrenergic innervation, which could contribute to altered cardiac electrophysiology when combined with this compound. targetmol.com Close monitoring of cardiac rhythm is crucial when this compound is used concurrently with such medications.

Modulation of Hypertension Risk by Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) are a class of medications known to influence blood pressure, primarily through their inhibitory effects on prostaglandin (B15479496) synthesis. NSAIDs achieve their therapeutic and adverse effects by blocking cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 who.intuspharmacist.com. This inhibition leads to a reduction in prostaglandin formation, which are crucial mediators in maintaining renal blood flow and sodium balance uspharmacist.comnih.govnih.gov. Consequently, NSAIDs can induce sodium and water retention, reduce renal blood flow, and counteract prostaglandin-dependent vasodilatory tone, thereby increasing blood pressure and potentially reducing the efficacy of various antihypertensive drugs who.intuspharmacist.comnih.govnih.gov.

Table 1: Examples of NSAIDs Potentially Increasing Hypertension Risk with this compound

NSAID CompoundEffect on Hypertension Risk with this compound
DiclofenacIncreased risk/severity of hypertension
IbuprofenIncreased risk/severity of hypertension
FloctafenineIncreased risk/severity of hypertension
FlurbiprofenIncreased risk/severity of hypertension
AlclofenacIncreased risk/severity of hypertension
AminophenazoneIncreased risk/severity of hypertension

Enhancement of Tachycardia Risk by Sympathomimetic Agents and Anticholinergics

This compound is classified as a sympathomimetic amine and primarily acts as a beta-adrenergic agonist patsnap.compatsnap.com. Its mechanism involves stimulating beta-adrenergic receptors, particularly beta-1 receptors in the heart. This stimulation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn enhances the activity of protein kinase A (PKA). The subsequent phosphorylation of various targets within cardiac cells results in increased calcium ion influx into myocardial cells, culminating in enhanced myocardial contractility and an elevated heart rate patsnap.compatsnap.com.

The co-administration of this compound with other sympathomimetic agents or anticholinergic drugs can significantly enhance the risk of tachycardia through additive or synergistic mechanisms. Sympathomimetic agents generally increase the activity of the sympathetic nervous system, leading to physiological effects such as heightened alertness, mydriasis, hypertension, and notably, tachycardia nih.govmedscape.com. These agents can act through various mechanisms, including direct stimulation of alpha- and beta-adrenergic receptors, indirect release of norepinephrine (B1679862) from presynaptic cytoplasm, prevention of presynaptic norepinephrine uptake, or inhibition of norepinephrine metabolism medscape.comderangedphysiology.com. When combined with this compound, the cumulative adrenergic stimulation can lead to a pronounced increase in heart rate.

Anticholinergic agents, conversely, block the action of the neurotransmitter acetylcholine (B1216132) (ACh) at muscarinic receptors in both the central and peripheral nervous systems nih.govnih.govwikipedia.org. By inhibiting the parasympathetic nervous system, which is responsible for slowing heart rate, anticholinergics effectively remove the vagal brake on the heart nih.govnih.govrch.org.au. This disinhibition results in an increased heart rate, contributing to tachycardia nih.govnih.govwikipedia.orgrch.org.au. Therefore, the combination of this compound's direct beta-adrenergic stimulation and the parasympathetic inhibition by anticholinergics creates a potent environment for the enhancement of tachycardia risk.

Table 2: Examples of Sympathomimetic and Anticholinergic Agents Potentially Increasing Tachycardia Risk with this compound

CategoryCompound NameEffect on Tachycardia Risk with this compound
SympathomimeticFormoterolIncreased sympathomimetic activities
SympathomimeticDobutamine (B195870)Increased risk/severity of hypertension (indirectly related to cardiac stimulation) drugbank.com
SympathomimeticDopamineIncreased risk/severity of hypertension (indirectly related to cardiac stimulation) drugbank.com
SympathomimeticDopexamineIncreased risk/severity of hypertension (indirectly related to cardiac stimulation) drugbank.com
SympathomimeticDL-MethylephedrineIncreased risk/severity of hypertension (indirectly related to cardiac stimulation) drugbank.com
SympathomimeticSalbutamolIncreased risk/severity of hypertension (indirectly related to cardiac stimulation) drugbank.com
SympathomimeticAdenosineIncreased risk/severity of Tachycardia
SympathomimeticBitolterolIncreased risk/severity of hypertension (indirectly related to cardiac stimulation) drugbank.com
AnticholinergicDicyclomineIncreased risk/severity of Tachycardia
AnticholinergicHyoscyamineIncreased risk/severity of Tachycardia
AnticholinergicDimetindeneIncreased risk/severity of Tachycardia
AnticholinergicDisopyramideIncreased risk/severity of Tachycardia
AnticholinergicCycrimineIncreased risk/severity of Tachycardia
AnticholinergicCyproheptadineIncreased risk/severity of Tachycardia
AnticholinergicDarifenacinIncreased risk/severity of Tachycardia
AnticholinergicFlavoxateIncreased risk/severity of Tachycardia
AnticholinergicGallamine triethiodideIncreased risk/severity of Tachycardia
AnticholinergicGlycopyrroniumIncreased risk/severity of Tachycardia
AnticholinergicBiperidenIncreased risk/severity of Tachycardia

Alteration of Antihypertensive Activity of Calcium Channel Blockers

Calcium Channel Blockers (CCBs) are a class of antihypertensive drugs that primarily exert their effects by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac cells through L-type voltage-gated calcium channels scielo.orgnih.govconsensus.appnih.govcvpharmacology.com. This inhibition leads to several therapeutic actions: relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure; a decrease in myocardial contractility (negative inotropic effect); and a reduction in heart rate by affecting the sinoatrial (SA) and atrioventricular (AV) nodes scielo.orgnih.govconsensus.appcvpharmacology.com. These combined effects contribute to their efficacy in treating hypertension, angina pectoris, and certain cardiac arrhythmias.

Table 3: Examples of Antihypertensive Agents Whose Activity May Be Decreased by this compound

Antihypertensive AgentEffect on Antihypertensive Activity with this compound
DiltiazemDecreased antihypertensive activity
DiazoxideDecreased antihypertensive activity
HydroflumethiazideDecreased antihypertensive activity
DihydralazineDecreased antihypertensive activity
FosinoprilDecreased antihypertensive activity
FurosemideDecreased antihypertensive activity
AmbrisentanDecreased antihypertensive activity
BethanidineDecreased antihypertensive activity
BosentanDecreased antihypertensive activity
BretyliumDecreased antihypertensive activity
CyclopenthiazideDecreased antihypertensive activity
CyclothiazideDecreased antihypertensive activity
CryptenamineDecreased antihypertensive activity

Future Directions and Unexplored Research Avenues for Oxyfedrine

Novel Therapeutic Repurposing Investigations

The unique pharmacological profile of Oxyfedrine suggests its potential for repurposing in areas beyond its traditional cardiovascular indications.

Deeper Mechanistic Exploration of Antineoplastic Actions

Recent research has identified this compound as a sensitizer (B1316253) for cancer cells, particularly to glutathione (B108866) (GSH)-depleting agents such as sulfasalazine (B1682708) (SSZ) and buthionine sulfoximine (B86345) (BSO). This sensitizing effect is primarily mediated by this compound's ability to inhibit aldehyde dehydrogenase (ALDH) enzymes. researchgate.netnih.govmedchemexpress.comaacrjournals.orgresearchgate.netmedchemexpress.comtargetmol.com

The inhibition of ALDH by this compound leads to the intracellular accumulation of cytotoxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which subsequently induces cell death in cancer cells that are resistant to SSZ, both in vitro and in vivo. researchgate.netnih.govaacrjournals.orgresearchgate.net Microarray analysis of tumor xenograft tissue has indicated cyclooxygenase-2 (COX-2) expression as a potential biomarker for predicting the efficacy of such combination therapy. researchgate.netnih.govaacrjournals.org Furthermore, this compound-mediated ALDH inhibition has been shown to sensitize cancer cells to GSH depletion induced by radiation therapy in vitro. researchgate.netnih.govaacrjournals.orgresearchgate.net These findings establish a strong rationale for further investigation into repurposing this compound as an adjuvant or sensitizing agent in various cancer treatments.

Further Characterization of Antimicrobial Synergism

This compound has demonstrated noteworthy in vitro antibacterial action against a broad spectrum of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) typically ranging from 50-200 µg/ml for most strains, and even lower for some. nih.govnih.gov More significantly, studies have revealed distinct and statistically significant synergism between this compound and certain antibiotics, such as tetracycline (B611298). nih.govresearchgate.netwikipedia.orgwikidoc.orgscribd.comresearchgate.net

In in vitro disc diffusion tests, the combination of this compound and tetracycline showed enhanced effects compared to their individual applications. The fractional inhibitory concentration (FIC) index for this combination was determined to be 0.37, quantitatively confirming the synergistic interaction. nih.gov This synergistic effect was further validated in vivo through mouse-protection tests, where the combination offered significant protection against bacterial challenges. nih.gov This suggests that this compound, as a non-antibiotic cardiovascular drug with antimicrobial potential, could serve as a "helper compound" to augment the efficacy of existing antibiotics, offering a promising strategy to combat drug-resistant bacterial infections and improve extended antibiotic therapy. nih.govrjptonline.orgsemanticscholar.orgresearchgate.netnih.gov

Table 1: Synergistic Effect of this compound and Tetracycline

CombinationFIC IndexSynergism Confirmation
This compound + Tetracycline0.37Confirmed Synergism

Data based on checkerboard analysis. nih.gov

Comprehensive Studies of Ocular Applications beyond Intraocular Pressure Regulation

While some drugs are explored for various ocular applications, comprehensive studies specifically investigating this compound's potential uses beyond the regulation of intraocular pressure (IOP) are not extensively documented in current scientific literature. This area represents a significant unexplored research avenue. Future studies could delve into its potential effects on other ocular conditions, such as retinal blood flow disorders, neuroprotection in the eye, or its role in managing inflammatory or degenerative eye diseases, leveraging its known vasodilatory properties.

Personalized Medicine Approaches and Pharmacogenomic Research

The field of pharmacogenomics explores how an individual's genetic makeup influences their response to drugs, affecting efficacy and the likelihood of adverse reactions. msdmanuals.comderangedphysiology.comnih.govdromicslabs.commdpi.com While the general principles of pharmacogenomics are well-established, specific research into personalized medicine approaches for this compound is currently limited.

Future pharmacogenomic studies for this compound could investigate genetic variations in drug-metabolizing enzymes (e.g., CYP enzymes), drug transporters, or drug target receptors (e.g., β-adrenergic receptors) that might influence its pharmacokinetics or pharmacodynamics. nih.govmdpi.com Identifying such genetic markers could enable tailored dosing strategies or predict individual responses, thereby optimizing therapeutic outcomes and minimizing variability in patient response. This represents a crucial area for future investigation to advance precision medicine for this compound.

Advanced Drug Delivery System Development and Evaluation

The development and evaluation of advanced drug delivery systems for this compound represent a largely unexplored frontier. While this compound is typically administered orally or intravenously for its cardiovascular indications, novel delivery methods could significantly enhance its therapeutic index, improve bioavailability, reduce dosing frequency, or enable targeted delivery to specific tissues. patsnap.com

Research into nanotechnology-based drug delivery systems, sustained-release formulations, or targeted delivery mechanisms (e.g., for its potential antineoplastic or antimicrobial applications) could optimize its pharmacokinetic profile and expand its utility. Such advancements could also mitigate potential systemic effects by concentrating the drug at the site of action, thereby maximizing efficacy and potentially opening doors for new therapeutic applications.

Strategic Research into Combination Therapies for Enhanced Efficacy

The demonstrated synergism of this compound with tetracycline in antimicrobial applications nih.gov and with GSH-depleting agents like sulfasalazine in antineoplastic contexts researchgate.netnih.govaacrjournals.orgresearchgate.net highlights the significant potential of strategic combination therapies. Future research should focus on systematically exploring other drug combinations to enhance this compound's efficacy for both its existing and novel indications.

This could involve investigating combinations with other cardiovascular agents to improve outcomes in complex cardiac conditions, or with different classes of antibiotics or chemotherapeutic agents to overcome resistance and achieve superior therapeutic effects. Leveraging this compound's known mechanisms of action, such as ALDH inhibition or its vasodilatory properties, in combination with other compounds that target complementary pathways, could lead to the discovery of highly effective new treatment regimens. The broader trend in medicine, particularly in areas like oncology and infectious diseases, emphasizes combination therapies to combat resistance and improve patient outcomes. chemrxiv.org

Long-Term Outcome and Safety Research in Diverse Patient Cohorts

Long-term research on the outcomes and safety of therapeutic agents is crucial, particularly for drugs intended for chronic or repeated intermittent use. While historical studies have provided insights into this compound's long-term efficacy and tolerance, there remains a need for contemporary investigations, especially across diverse patient populations.

An open multicenter trial conducted in 1984 evaluated the clinical efficacy and tolerance of this compound (Ildamen forte) in 123 patients with angina pectoris over a 12-month period. The study reported a significant reduction in the frequency of anginal attacks and nitroglycerin consumption. After three months of treatment, 80% of patients experienced marked reductions, which further improved to 88% after 12 months. Notably, 37% of patients were completely angina-free, and 50% no longer required sublingual nitroglycerin after one year. The study also observed that the incidence of reported side effects substantially decreased over the treatment period, from 23.6% in the initial months to 6% after one year, with no patient dropouts attributed to drug intolerance. Laboratory investigations showed no significant adverse effects. nih.gov Earlier findings from 1978 also indicated that this compound was well-tolerated and safe, with a lack of serious side effects in comparative trials. popline.org

Table 1: Summary of Long-Term Efficacy of this compound in Angina Pectoris Patients (1984 Study)

Outcome MeasureAfter 3 Months of TreatmentAfter 12 Months of Treatment
Marked Reduction in Anginal Attacks80%88%
Patients Totally Angina-FreeNot specified37%
Patients Without Need for NitroglycerinNot specified50%
Incidence of Side Effects23.6%6%

Note: This table presents data from a specific historical study nih.gov. While presented as a static table here, in an interactive format, users might filter by patient demographics or specific outcome types if such granular data were available.

Rational Design and Development of New this compound Analogs with Improved Pharmacological Profiles

Rational drug design is a fundamental goal in medicinal chemistry, aiming to develop new therapeutic agents based on a deep understanding of disease mechanisms and molecular interactions. theswissbay.ch this compound, characterized as a phenethylamine (B48288) and amphetamine derivative with a β-aminoketone moiety, provides a structural foundation for the rational design of novel analogs. wikipedia.orgresearchgate.netresearchgate.net

The β-aminoketone core is a common structural motif found in various drugs, including this compound, which is used for therapeutic coronary disease. researchgate.netresearchgate.net This structural characteristic offers opportunities for targeted modifications to enhance specific pharmacological properties. The development of new analogs can focus on several key areas:

Enhanced Binding Affinity and Selectivity: By understanding the specific interactions of this compound with its molecular targets, medicinal chemists can introduce structural modifications to improve binding affinity, potentially leading to more potent effects or greater selectivity for desired receptors (e.g., specific β-adrenergic receptor subtypes), thereby minimizing off-target interactions.

Improved Pharmacokinetic Profiles: Rational design can address pharmacokinetic limitations such as metabolism, bioavailability, or half-life. For instance, the subtle structural modification of deuteration, where hydrogen atoms are replaced with deuterium, has been shown to improve pharmacokinetic and/or toxicity profiles of drugs, leading to enhanced efficacy and safety in some cases. researchgate.net

Identification of New Therapeutic Applications: Rational modifications can sometimes lead to analogs with entirely new or enhanced therapeutic activities, potentially expanding the utility of the original compound. For example, the repurposing of non-antimicrobial drugs through rational modification has shown promise in developing analogs with improved antimicrobial activity or the ability to identify new bacterial targets. nih.gov

The systematic alteration of the this compound structure, focusing on the β-aminoketone backbone and its substituents, could yield new chemical entities with improved pharmacological profiles, such as enhanced anti-anginal efficacy, optimized duration of action, or a broader therapeutic window. This approach leverages detailed chemical and biological insights to engineer compounds with more desirable properties than the parent drug.

Q & A

Q. What experimental models are most suitable for studying Oxyfedrine's vasodilatory effects?

Methodological Approach: Use isolated smooth muscle preparations (e.g., portal vein) to measure contractile responses under varying this compound concentrations (0–80 μg/ml). Dose-response curves can identify biphasic effects: initial vasodilation (0–32 μg/ml), plateau (32–80 μg/ml), and subsequent decline . For in vivo hemodynamic studies, anesthetized animal models (e.g., cats, pigs) allow measurement of cardiac output, blood pressure, and regional myocardial blood flow via flow probes or microsphere techniques .

Q. How is this compound's β-adrenergic partial agonism characterized in vitro?

Methodological Approach: Conduct competitive binding assays using cardiac tissue homogenates to compare this compound’s affinity for β-adrenoceptors against full agonists (e.g., isoprenaline) and antagonists (e.g., propranolol). Measure cAMP production or contractility in isolated atria to quantify intrinsic activity (e.g., 30–50% efficacy relative to isoprenaline) . Parallel studies in reserpine-treated animals can distinguish direct receptor activation from indirect catecholamine release .

Q. What standardized protocols exist for assessing this compound's acute hemodynamic effects?

Methodological Approach: In anesthetized animals, administer intravenous this compound (0.15–0.3 mg/kg) and monitor:

  • Left ventricular dP/dtmax (contractility index via pressure catheter).
  • End-systolic wall thickness (echocardiography or sonomicrometry).
  • Regional blood flow (radioactive microspheres or Doppler flowmetry) . Compare results to baseline and post-ischemia conditions to quantify coronary vasodilation efficacy.

Advanced Research Questions

Q. How do chronic this compound administration and metabolite accumulation influence β-adrenoceptor signaling?

Methodological Approach: Treat rabbits/guinea pigs with daily intraperitoneal this compound (15–40 mg/kg) for 4–6 weeks. Assess:

  • Receptor desensitization : Radioligand binding assays to measure β-adrenoceptor density .
  • Metabolite activity : HPLC-MS to quantify norephedrine levels and test its pressor effects in vivo .
  • Functional antagonism : Shift in isoprenaline dose-response curves (e.g., 5–20x rightward shift in chronotropic responses) .

Q. What explains contradictory reports on this compound's cardioprotective vs. pro-arrhythmic effects?

Methodological Approach:

  • Calcium antagonism : In hereditary cardiomyopathic hamsters, measure myocardial calcium accumulation via atomic absorption spectroscopy after chronic this compound (30 mg/kg twice daily). Compare to untreated controls .
  • Electrophysiological profiling : Intracellular microelectrode recordings in isolated hearts to quantify action potential duration (APD90) and maximum depolarization rate (Vmax). Prolonged this compound treatment reduces Vmax by 15–20%, mimicking Class I antiarrhythmic effects .

Q. How does this compound modulate blood flow distribution in ischemic myocardium?

Methodological Approach: Induce controlled coronary stenosis in pigs (40% flow reduction in LAD artery). Administer this compound and quantify:

  • Endo/epicardial flow ratio : Radioactive microspheres show improvement from 0.65 ± 0.13 to 0.96 ± 0.03 .
  • Wall motion dynamics : Sonomicrometry to measure systolic thickening velocity (improvement from 0% to 40% of baseline) . Pair with metabolic studies (lactate/pyruvate ratios) to confirm reduced ischemia severity.

Q. What experimental designs resolve this compound's dual role as a β-agonist and calcium antagonist?

Methodological Approach:

  • Receptor specificity : Use β12-knockout models or selective blockers (e.g., CGP 20712A for β1) to isolate this compound’s non-receptor-mediated effects .
  • Calcium flux assays : In cardiomyocytes, measure L-type calcium current (ICa,L) inhibition via patch-clamp electrophysiology. Compare to verapamil (IC50 ratios) .

Data Contradiction Analysis

Q. Why do some studies report elevated arterial pressure with chronic this compound despite its vasodilatory properties?

Resolution Strategy:

  • Metabolite analysis : Norephedrine (a metabolite) increases systemic vascular resistance via α-adrenergic activation. Quantify plasma levels and correlate with hemodynamic changes .
  • Temporal dynamics : Acute vs. chronic dosing in cats shows initial vasodilation (↓ diastolic pressure) followed by sustained hypertension (↑ systolic pressure by 10–15%) due to receptor desensitization .

Q. How can in vitro β-agonism and in vivo anti-anginal efficacy coexist?

Resolution Strategy:

  • Partial agonism : In angina models, this compound’s low intrinsic activity prevents excessive cardiac stimulation while maintaining coronary dilation. Compare infarct size reduction (30–40%) in treated vs. untreated ischemic models .
  • Benchmarking : Contrast this compound’s hemodynamic profile (stable cardiac output) against full agonists (e.g., dobutamine), which increase myocardial oxygen demand .

Methodological Best Practices

  • Dose standardization : Use species-specific allometric scaling (e.g., 15 mg/kg in rabbits ≈ 1.2 mg/kg in humans) .
  • Blinding : Implement double-blind protocols for chronic studies to mitigate bias in ECG/heart weight analyses .
  • Data normalization : Express cardiac parameters as % body weight or baseline values to control for growth rate variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.